molecular formula C19H19N3O5 B2355920 3-(2-methoxyethyl)-N-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892260-42-3

3-(2-methoxyethyl)-N-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No. B2355920
CAS RN: 892260-42-3
M. Wt: 369.377
InChI Key: QPSKSWJNUNXVKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-methoxyethyl)-N-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C19H19N3O5 and its molecular weight is 369.377. The purity is usually 95%.
BenchChem offers high-quality 3-(2-methoxyethyl)-N-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-methoxyethyl)-N-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Compounds

Quinazoline derivatives have been synthesized for potential use as anti-inflammatory and analgesic agents. These novel compounds exhibit cyclooxygenase inhibition and possess analgesic and anti-inflammatory activities, suggesting their utility in drug development for related conditions (Abu‐Hashem et al., 2020).

Antimicrobial Activity

Research on fluoroquinolone-based 4-thiazolidinones, a class related to quinazoline derivatives, indicates their synthesis and evaluation for antimicrobial activities. Such studies demonstrate the potential of these compounds in developing new antibacterial and antifungal treatments (Patel & Patel, 2010).

Cytotoxic Activity Against Cancer Cell Lines

Quinazoline derivatives have been studied for their growth inhibition properties against a series of cancer cell lines, offering insights into their potential as anticancer agents. This underscores the importance of these compounds in oncological research (Bu, Deady, & Denny, 2000).

Applications in Organic Synthesis

Palladium-catalyzed oxidative cyclization-alkoxycarbonylation of gamma-oxoalkynes, leading to the synthesis of various heterocyclic derivatives, showcases the versatility of these compounds in facilitating the development of new organic synthesis methodologies (Bacchi et al., 2005).

Ligands for Ion Channels

Studies on methoxylated tetrahydroisoquinolinium derivatives for their affinity toward apamin-sensitive Ca2+-activated K+ channels illustrate the potential of quinazoline-related compounds in neurological research, particularly in understanding ion channel regulation (Graulich et al., 2006).

properties

IUPAC Name

3-(2-methoxyethyl)-N-(3-methoxyphenyl)-2,4-dioxo-1H-quinazoline-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5/c1-26-9-8-22-18(24)15-7-6-12(10-16(15)21-19(22)25)17(23)20-13-4-3-5-14(11-13)27-2/h3-7,10-11H,8-9H2,1-2H3,(H,20,23)(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPSKSWJNUNXVKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC(=CC=C3)OC)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.